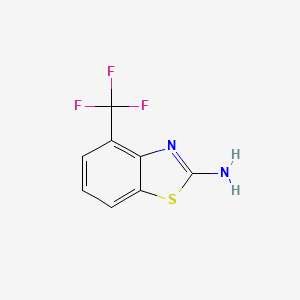

4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZBTCDIPNGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069401 | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60388-36-5 | |

| Record name | 4-(Trifluoromethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol, predicted physicochemical properties, and a complete spectroscopic profile for structural elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives and for professionals in the field of drug development.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl (CF₃) group at the 4-position of the benzothiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. This guide presents a detailed methodology for the synthesis of this compound and a thorough protocol for its characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the oxidative cyclization of an arylthiourea intermediate, which is generated in situ from 3-(trifluoromethyl)aniline. This classic and reliable method utilizes potassium thiocyanate and bromine in an acidic medium.

Synthetic Pathway

The reaction proceeds in a one-pot fashion, starting with the reaction of 3-(trifluoromethyl)aniline with potassium thiocyanate to form the corresponding thiourea. Subsequent addition of bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.

Caption: Synthesis of the target compound via in-situ thiourea formation.

Experimental Protocol

Materials:

-

3-(Trifluoromethyl)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ammonium hydroxide (conc.)

-

Sodium bisulfite

-

Ethanol

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

To the flask, add 3-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (1.2 eq), followed by glacial acetic acid (5-10 mL per gram of aniline).

-

Stir the mixture at room temperature to ensure dissolution.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Prepare a solution of bromine (1.1 eq) in glacial acetic acid and add it to the dropping funnel.

-

Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is approximately 8.

-

Collect the precipitate by vacuum filtration and wash the solid with cold water.

-

To remove residual bromine, wash the filter cake with a 10% aqueous solution of sodium bisulfite, followed by another wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

-

Dry the purified product in a vacuum oven.

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Data |

| Molecular Formula | C₈H₅F₃N₂S |

| Molecular Weight | 218.20 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.75 (d, J = 7.8 Hz, 1H, Ar-H), 7.68 (t, J = 7.9 Hz, 1H, Ar-H), 7.55 (d, J = 7.9 Hz, 1H, Ar-H), 7.90 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.5 (C2), 149.8 (C7a), 134.2 (C3a), 128.7 (C6), 125.4 (q, J = 273 Hz, CF₃), 122.1 (C5), 118.9 (q, J = 30 Hz, C4), 115.6 (C7) |

| FT-IR (KBr, cm⁻¹) | 3420, 3310 (N-H stretch, primary amine), 3080 (Ar C-H stretch), 1635 (N-H bend), 1540, 1480 (C=C, C=N stretch), 1325, 1160, 1120 (C-F stretch) |

| Mass Spec. (ESI+) | m/z: 219.02 [M+H]⁺ |

Characterization Workflow

The logical progression for analyzing the synthesized product is outlined below. This workflow ensures a systematic confirmation of the compound's identity and purity.

Caption: Logical workflow for the purification and characterization process.

Mandatory Safety Precautions

-

All manipulations should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

3-(Trifluoromethyl)aniline is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Bromine is highly corrosive and toxic. Handle with extreme caution. A solution of sodium thiosulfate should be readily available to neutralize any spills.

-

Glacial Acetic Acid is corrosive. Dispense carefully and avoid inhalation of vapors.

-

The reaction is exothermic; maintain proper temperature control, especially during the addition of bromine.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

An In-depth Technical Guide on the Physicochemical Properties of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental physicochemical properties of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine (CAS Number: 60388-36-5) are summarized below. This data is crucial for understanding the compound's behavior in biological systems and for designing future studies.

Table 1: General and Computational Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₃N₂S | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| CAS Number | 60388-36-5 | [1][2] |

| Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | --INVALID-LINK-- |

| InChIKey | FGZBTCDIPNGYRC-UHFFFAOYSA-N | --INVALID-LINK-- |

| XLogP3 (Predicted) | 2.9 | --INVALID-LINK-- |

| Polar Surface Area | 67.2 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related isomer, 2-Amino-6-(trifluoromethyl)benzothiazole, has a reported melting point of 120-124 °C. This is provided for reference only and may not be representative. |

| Boiling Point | 306.7 °C at 760 mmHg (Predicted) | This is a computationally predicted value and has not been experimentally verified. |

| pKa (Acid Dissociation Constant) | Data not available | No experimental or predicted pKa for the 4-trifluoromethyl isomer is currently available. A general protocol for its determination is provided in Section 2. |

| Aqueous Solubility | Data not available | Solubility is a critical parameter that requires experimental determination. A detailed protocol is provided in Section 2. |

Experimental Protocols for Physicochemical Characterization

The following section details established methodologies for the experimental determination of key physicochemical properties of pharmaceutical compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is used for accurate quantification.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Solvent Saturation: Equal volumes of n-octanol and water (or PBS) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.

-

Compound Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

Protocol:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol or water-DMSO, to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a basic compound like an amine, the pKa corresponds to the pH at which 50% of the compound is protonated.

Visualizations: Workflows and Biological Context

Visual diagrams are provided below to illustrate the experimental workflow for physicochemical characterization and the potential biological mechanism of action for this class of compounds.

References

Spectroscopic Analysis of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from spectroscopic data of analogous compounds, including various benzothiazole derivatives and molecules containing trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 3H | Aromatic protons (H-5, H-6, H-7) |

| ~7.2 | br s | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C-2 (C=N) |

| ~150 | C-7a |

| ~135 | C-3a |

| ~125 (q, J ≈ 30 Hz) | C-4 (C-CF₃) |

| ~124 (q, J ≈ 270 Hz) | -CF₃ |

| ~120 - 128 | C-5, C-6, C-7 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=N stretch of the thiazole ring |

| 1650 - 1580 | Medium | N-H bend of the primary amine |

| 1350 - 1150 | Strong | C-F stretch of the trifluoromethyl group |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~218 | [M]⁺ (Molecular ion) |

| Fragments | Loss of NH₂, CF₃, and other characteristic fragments |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Visually inspect the film to ensure it is not too thick or too thin for optimal spectral acquisition.[1]

Data Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of about 10-100 µg/mL.

-

If any solid particles are present, the solution must be filtered before analysis to prevent blockages in the instrument.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: 4-(Trifluoromethyl)benzothiazol-2-amine (CAS 60388-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and plausible biological activities of 4-(Trifluoromethyl)benzothiazol-2-amine (CAS 60388-36-5). While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates information from closely related benzothiazole derivatives to offer a robust resource for researchers. This guide includes tabulated physicochemical and hazard data, a generalized experimental protocol for its synthesis, and a proposed signaling pathway based on the known action of similar compounds on the aryl hydrocarbon receptor (AhR).

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)benzothiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole class. The presence of the trifluoromethyl group can significantly influence its metabolic stability, lipophilicity, and biological activity.[1][2]

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzothiazol-2-amine

| Property | Value | Source(s) |

| CAS Number | 60388-36-5 | [1] |

| Molecular Formula | C₈H₅F₃N₂S | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| IUPAC Name | 4-(trifluoromethyl)-1,3-benzothiazol-2-amine | [2] |

| Synonyms | 2-Amino-4-(trifluoromethyl)benzothiazole, 4-(Trifluoromethyl)-2-benzothiazolamine | [1] |

| Melting Point | 154.00°C - 155.00°C | [3][4] |

| Appearance | Solid | General Knowledge |

| PSA (Polar Surface Area) | 67.2 Ų | [5] |

Hazard Identification and Safety Profile

Based on available data, 4-(Trifluoromethyl)benzothiazol-2-amine is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [2] |

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[3][4]

Experimental Protocols

Generalized Synthesis of 2-Aminobenzothiazoles

This protocol is a representative example for the synthesis of 2-aminobenzothiazole derivatives and may be adaptable for the synthesis of 4-(Trifluoromethyl)benzothiazol-2-amine, likely starting from 2-amino-3-(trifluoromethyl)thiophenol.

Reaction Scheme:

Materials:

-

2-amino-3-(trifluoromethyl)thiophenol

-

Cyanogen bromide (or a suitable equivalent)

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate solution

-

Distilled water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-(trifluoromethyl)thiophenol in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the stirred solution at room temperature. The addition should be done cautiously as the reaction may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and its purity assessed by HPLC. The melting point should also be determined.

Purification and Analysis

-

Purification: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography is another effective purification technique.

-

Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation and confirmation.

Biological Activity and Signaling Pathway

Many benzothiazole derivatives have been shown to exhibit biological activity, including anticancer properties. A key mechanism of action for some of these compounds is through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. While the specific activity of 4-(Trifluoromethyl)benzothiazol-2-amine has not been detailed, it is plausible that it follows a similar mechanism.

Upon entering the cell, a benzothiazole ligand can bind to the cytosolic AhR, which is complexed with heat shock proteins (HSPs) and other co-chaperones. This binding event leads to a conformational change, dissociation of the chaperone proteins, and translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). The transcription of CYP1A1 is subsequently induced. The resulting CYP1A1 enzyme can metabolize the benzothiazole, potentially leading to the formation of reactive intermediates that can form DNA adducts, inducing DNA damage and ultimately leading to apoptosis in cancer cells.

Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

4-(Trifluoromethyl)benzothiazol-2-amine is a compound of interest for further investigation, particularly in the context of drug discovery, due to the known biological activities of the benzothiazole scaffold. While detailed experimental data for this specific molecule is sparse, this guide provides a foundational understanding of its properties, potential hazards, and a plausible mechanism of action based on related compounds. Researchers are encouraged to use this information as a starting point for their own experimental designs, with the understanding that the provided synthesis and signaling pathway are generalized and will require empirical validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

A Prospective Analysis of the Therapeutic Potential of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract:

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound 4-(trifluoromethyl)-1,3-benzothiazol-2-amine. In the absence of direct experimental data for this specific molecule, this document leverages existing research on the broader class of 2-aminobenzothiazole derivatives to infer potential mechanisms of action and therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of prospective signaling pathways, hypothetical experimental workflows for target validation, and a summary of quantitative data from structurally related compounds. The inclusion of the trifluoromethyl moiety is known to enhance metabolic stability and cellular permeability, making this compound a compound of significant interest for further investigation.

Introduction to the Benzothiazole Scaffold and the Role of Trifluoromethylation

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of benzothiazole have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2][3] The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its pharmacological profile.

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. The -CF3 group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its high electronegativity and lipophilicity can lead to increased membrane permeability and improved binding affinity to biological targets.[4] Therefore, this compound represents a promising, albeit currently understudied, molecule for drug discovery.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on benzothiazole derivatives, this compound could potentially find applications in the following therapeutic areas by interacting with the associated molecular targets.

Oncology

Benzothiazole derivatives have demonstrated significant potential as anticancer agents.[1][5][6][7] The proposed targets for these compounds are often key players in cancer cell proliferation, survival, and metastasis.

-

Potential Targets:

-

Kinases: Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][8]

-

Aryl Hydrocarbon Receptor (AhR): Some benzothiazoles are known to bind to AhR, leading to the induction of cytochrome P450 enzymes and subsequent production of cytotoxic metabolites in cancer cells.[1][9]

-

Topoisomerases: Enzymes critical for DNA replication and repair, representing a common target for chemotherapeutic agents.[1]

-

Neurodegenerative and Neurological Disorders

Several benzothiazole-containing compounds have shown neuroprotective effects, with some being developed for conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1]

-

Potential Targets:

-

c-Jun N-terminal Kinase (JNK): Inhibition of the JNK signaling pathway has been shown to be neuroprotective in ischemic brain injury.[10]

-

Monoamine Oxidase (MAO): Inhibition of MAO is a therapeutic strategy for Parkinson's disease.

-

γ-aminobutyric acid-aminotransferase (GABA-AT) and Sodium Ion Channels (NavMs): These are critical targets in the treatment of epilepsy, and in-silico studies have suggested that 1,3-benzothiazole-2-amine derivatives may interact with them.[11]

-

Infectious Diseases

The benzothiazole scaffold is present in numerous compounds with potent antimicrobial and antifungal activities.[2][12][13]

-

Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.

-

Fungal Lanosterol 14α-demethylase: A key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

-

Viral Enzymes: Some derivatives have been investigated as inhibitors of viral proteases and polymerases.[14]

-

Inflammatory Disorders

Anti-inflammatory properties have been reported for various benzothiazole derivatives, suggesting their potential in treating inflammatory conditions.[2]

-

Potential Targets:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.

-

Pro-inflammatory Cytokines: Modulation of the production or signaling of cytokines like TNF-α and interleukins.

-

Prospective Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known targets of related compounds.

Proposed Experimental Workflow for Target Identification and Validation

The following workflow outlines a systematic approach to identify and validate the therapeutic targets of this compound.

Quantitative Data for Structurally Related 2-Aminobenzothiazole Derivatives

The following table summarizes the reported biological activities of various 2-aminobenzothiazole derivatives. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |

| Phenylacetamide derivatives of benzothiazole | Antiproliferative activity in pancreatic cancer cells | Low micromolar concentrations | [7] |

| 2-(4-aminophenyl)benzothiazole derivatives | Growth inhibition in human breast cancer cell lines | Nanomolar range | [9] |

| N-substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Antibacterial activity against S. aureus and E. coli | Zone of inhibition: 15-25 mm | [12] |

| 2-aminobenzothiazole-piperazine hybrids | PI3Kγ inhibition | Evaluated at 100 μM | [8] |

| AS601245 (a benzothiazole derivative) | JNK1, JNK2, JNK3 inhibition | IC50 = 80 nM, 230 nM, 250 nM, respectively | [10] |

Disclaimer: The data presented is for structurally related compounds and not for this compound.

Generic Experimental Protocols

The following are generalized protocols for key experiments that would be essential in evaluating the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Example: PI3K)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human PI3K), the substrate (e.g., PIP2), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While there is a lack of direct experimental evidence for the therapeutic targets of this compound, the extensive research on the 2-aminobenzothiazole scaffold provides a strong foundation for its potential as a valuable lead compound in drug discovery. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic properties.

Future research should focus on the systematic evaluation of this compound using the experimental workflows outlined in this guide. Initial phenotypic screening in a diverse panel of cancer cell lines, followed by target deconvolution studies, will be crucial in elucidating its mechanism of action. The potential of this compound in oncology, neurodegenerative disorders, and infectious diseases warrants a thorough investigation to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. jchr.org [jchr.org]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminobenzothiazole: Core Methodologies and Modern Advances

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] This technical guide provides a comprehensive review of the core synthetic strategies for 2-aminobenzothiazole, detailing experimental protocols for key reactions and summarizing quantitative data to facilitate methodological comparison. Furthermore, it explores modern, efficient, and greener synthetic alternatives.

Core Synthetic Strategies

The construction of the 2-aminobenzothiazole ring system has been achieved through several classical and contemporary chemical transformations. The most prominent and historically significant methods include the oxidative cyclization of arylthioureas (the Hugershoff reaction) and the reaction of anilines with thiocyanate salts.[4] Modern approaches often focus on improving efficiency, safety, and environmental impact through catalytic systems and multi-component reactions.

The Hugershoff Reaction: Oxidative Cyclization of N-Arylthioureas

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the intramolecular oxidative cyclization of an N-arylthiourea.[4] This reaction is versatile and can be adapted to produce a variety of substituted 2-aminobenzothiazoles. The general workflow involves the initial formation of the N-arylthiourea from an appropriate aniline, followed by cyclization induced by an oxidizing agent.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

"structure-activity relationship of substituted benzothiazoles"

An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Its derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4][5] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted benzothiazoles, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

The versatility of the benzothiazole ring, with its various active sites for substitution (positions 2, 4, 5, 6, and 7), allows for extensive chemical modification to optimize therapeutic efficacy.[6] This document aims to serve as a valuable resource for researchers engaged in the design and development of novel benzothiazole-based therapeutic agents.

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a compound series typically follows a systematic workflow. This involves the design and synthesis of analogs, biological evaluation, and iterative optimization based on the activity data.

Caption: General workflow for a structure-activity relationship (SAR) study.

Anticancer Activity of Substituted Benzothiazoles

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8][9] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like carbonic anhydrase.[8][10][11]

Signaling Pathway: Apoptosis Induction

Many anticancer benzothiazole derivatives exert their effect by inducing programmed cell death, or apoptosis. A simplified representation of an apoptotic signaling pathway that can be triggered by these compounds is shown below.

Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzothiazoles against different human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1e | 2-(4-hydroxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |

| 1g | 2-(4-methoxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |

| 1i | 2-(2,3,4-trimethoxyphenyl) | A549, MCF7-ADR | 10.07-13.21 (µg/ml) | [12][13] |

| 4 | 7-fluoro, imidazo[2,1-b]benzothiazole | HepG2, MCF-7, HeLa | ~4.0 | [7][10] |

| 11 | Hydrazine-based | HeLa, COS-7 | 2.41, 4.31 | [7][10] |

| 55 | Chlorobenzyl indole semicarbazide | HT-29, H460, A549 | 0.024, 0.29, 0.84 | [7] |

General SAR Observations for Anticancer Activity

-

Substitution at C2: The presence of a substituted phenyl ring at the C2 position is a common feature of many anticancer benzothiazoles.[12][13]

-

Electron-donating and withdrawing groups: Both electron-donating (e.g., -OH, -OCH3) and electron-withdrawing (e.g., -Cl, -F, -NO2) groups on the C2-phenyl ring can enhance cytotoxic activity.[7][12][13]

-

Halogenation: The incorporation of fluorine or chlorine atoms, particularly on the benzothiazole ring or the C2-phenyl moiety, often leads to increased potency.[7][10]

-

Fused Ring Systems: Fusing other heterocyclic rings, such as imidazole, to the benzothiazole core can significantly enhance anticancer activity.[7][10]

Antimicrobial Activity of Substituted Benzothiazoles

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and dihydroorotase.[4][15][17]

Quantitative SAR Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 1e | 2-(4-hydroxyphenyl) | A. niger, F. oxysporum | Not specified, but active | [12][13] |

| 1k | Brominated derivative of 1e | Various bacteria | Lower MIC than 1e | [12][13] |

| 4b | Benzothiazole-thiazole hybrid with m-nitro group | Bacteria and fungi | 3.90–15.63 | [4] |

| 4c | Benzothiazole-thiazole hybrid with halogen | Bacteria and fungi | 3.90–15.63 | [4] |

| 41c | Isatin-clubbed benzothiazole | E. coli, P. aeruginosa | 3.1, 6.2 | [15] |

| 46a/b | Amino-benzothiazole Schiff base with 2-OH on benzylidene | E. coli, P. aeruginosa | 15.62 | [15] |

General SAR Observations for Antimicrobial Activity

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and halogens (-Cl, -Br), on the C2-phenyl ring generally enhances antimicrobial activity.[4]

-

Hydroxyl groups: A hydroxyl group at the para-position of the C2-phenyl ring can confer significant antifungal activity.[12][13]

-

Hybrid Molecules: Combining the benzothiazole scaffold with other heterocyclic moieties like thiazole or isatin can lead to potent antimicrobial agents.[4][15]

-

Substitution at C7: Methyl and bromo groups at the 7th position of the benzothiazole ring have been shown to enhance antibacterial action.[15]

Neuroprotective and Anticonvulsant Activities

Certain benzothiazole derivatives have shown promise in the context of neurodegenerative diseases and epilepsy.[5][18][19] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is a clinically approved drug for amyotrophic lateral sclerosis (ALS) and has neuroprotective effects.[19][20]

Logical Relationship of Substituents for Diverse Activities

The following diagram illustrates how different substitution patterns on the benzothiazole core can direct the compound towards different biological activities.

Caption: Influence of substituents on the biological activity of benzothiazoles.

General SAR Observations for Anticonvulsant Activity

-

Substitution at C6: The introduction of alkoxy or benzyloxy groups at the 6-position of the benzothiazole core has been explored for anticonvulsant activity.[21]

-

Substituents on Benzyloxy Ring: The position of substituents (e.g., -F, -Cl) on the 6-benzyloxy group influences anticonvulsant activity. For instance, with a fluoro substituent, the activity order was found to be meta = para > ortho.[21]

-

Alkyl Chains: Among alkyl chain-substituted derivatives, those with shorter chains showed better anticonvulsant activities.[21]

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed in the synthesis and biological evaluation of substituted benzothiazoles.

General Synthesis of 2-Substituted Benzothiazoles

A prevalent method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with various substituted aromatic aldehydes.[12][13]

Protocol:

-

Reactant Mixture: A mixture of 2-aminothiophenol and a substituted aromatic aldehyde (in equimolar amounts) is prepared in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is often evaporated under reduced pressure. The resulting solid is filtered, washed with a cold solvent (e.g., cold ethanol), and dried.

-

Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzothiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Serial twofold dilutions of the benzothiazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The benzothiazole scaffold is a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns in determining the biological activity profile of these compounds. Electron-withdrawing groups and halogenation often enhance both anticancer and antimicrobial activities, while specific substitutions at the C2 and C6 positions are crucial for directing the compounds towards different therapeutic targets. The provided data tables, pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and optimization of new and more effective benzothiazole-based drugs. Further exploration, including computational modeling and in vivo studies, will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.[4][22][23]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 5. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. flore.unifi.it [flore.unifi.it]

- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 12. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. This powerful electron-withdrawing moiety imparts a unique constellation of physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering in-depth analysis, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

The Impact of the Trifluoromethyl Group on Key Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group or other substituents can dramatically alter a molecule's characteristics. These changes are often pivotal in transforming a promising lead compound into a viable drug candidate.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic blocking" at a susceptible position can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]

Modulation of Lipophilicity and Acidity

The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cellular membranes and improve its absorption and distribution.[2][4] Furthermore, due to its strong electron-withdrawing nature, the CF3 group can significantly impact the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with biological targets.[5]

Influence on Binding Affinity

The electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity and selectivity for the target protein.[2] Its ability to participate in favorable electrostatic interactions and occupy hydrophobic pockets within a binding site can significantly improve the potency of a drug candidate.[2]

Quantitative Data Summary

To illustrate the profound effects of trifluoromethylation, the following tables summarize key quantitative data comparing trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparative Metabolic Stability Data

| Compound Pair | Modification | Half-life (t½) in vitro | Intrinsic Clearance (CLint) | Reference |

| Pirlindole vs. Trifluoromethyl-Pirlindole | CH3 vs. CF3 | Shorter | Higher | [1] |

| Analog A vs. Analog B | H vs. CF3 | Longer | Lower | [1] |

| Compound X vs. Compound Y | Phenyl vs. Trifluoromethylphenyl | Shorter | Higher | [1] |

Table 2: Comparative Lipophilicity and Acidity Data

| Compound Pair | Modification | LogP | pKa | Reference |

| Toluene vs. Trifluorotoluene | CH3 vs. CF3 | 2.73 | N/A | [2][6] |

| Aniline vs. 4-(Trifluoromethyl)aniline | H vs. CF3 | 0.90 | 4.60 | [6] |

| Phenol vs. 4-(Trifluoromethyl)phenol | H vs. CF3 | 1.46 | 9.92 | [7] |

Table 3: Comparative Binding Affinity Data

| Compound Pair | Target | Modification | IC50 / Kd | Reference |

| Inhibitor 1 vs. Inhibitor 2 | Pim1 Kinase | H vs. CF3 | 25 µM vs. 5 µM | [8] |

| Analog C vs. Analog D | 5α-reductase | tert-butyl vs. 2,5-bis(trifluoromethyl)phenyl | Ki: 40-fold higher | [5] |

| Compound E vs. Compound F | Myeloid Leukemia Cells | H vs. CF3 | > 0.5 mM vs. < 0.5 mM | [5] |

Key Experimental Protocols

Accurate assessment of the impact of trifluoromethylation relies on robust experimental methodologies. The following sections provide detailed protocols for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes.[1]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

2. Materials:

-

Test compound and positive control compound (e.g., a compound with known metabolic instability)

-

Liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

3. Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control in the assay buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation:

-

Add the liver microsome suspension to the wells of a 96-well plate.

-

Add the test compound or positive control to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Shake-Flask Method for LogP Determination

This classic method is used to measure the lipophilicity of a compound.

1. Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.

2. Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

-

Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning:

-

Add a known volume of the stock solution to a vial.

-

Add an equal volume of the other solvent (water or n-octanol) to the vial.

-

-

Equilibration:

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound.

-

Allow the vial to stand undisturbed or centrifuge it to achieve complete phase separation.

-

-

Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous phases.

-

Analysis: Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

-

Data Analysis:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate LogP using the formula: LogP = log10(P).

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.

1. Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a target protein.

2. Materials:

-

Purified target protein

-

Ligand (test compound)

-

ITC instrument

-

Appropriate buffer solution (ensure the protein and ligand are in the same buffer to minimize heats of dilution)

3. Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein at a known concentration in the ITC cell.

-

Prepare a solution of the ligand at a higher concentration (typically 10-20 times the protein concentration) in the injection syringe.

-

Degas both solutions to prevent air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature.

-

Equilibrate the instrument with the buffer.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand solution into the protein solution in the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to account for the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of Celecoxib

Caption: Mechanism of action of the trifluoromethylated drug Celecoxib.

Experimental Workflow for Evaluating Trifluoromethylated Compounds

Caption: A typical workflow for the synthesis and evaluation of trifluoromethylated drug candidates.

Impact of Trifluoromethyl Group on Drug Properties

Caption: The multifaceted impact of the trifluoromethyl group on key drug properties.

Conclusion

The trifluoromethyl group stands as a powerful and versatile tool in the medicinal chemist's armamentarium. Its profound influence on metabolic stability, lipophilicity, and binding affinity provides a rational basis for the design of more effective and safer therapeutic agents. A thorough understanding of its properties, coupled with rigorous experimental evaluation as outlined in this guide, is essential for successfully leveraging the benefits of trifluoromethylation in the pursuit of novel medicines. The continued exploration of innovative synthetic methodologies for the introduction of the CF3 group will undoubtedly further expand its application and solidify its importance in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Exploring the Chemical Space of Novel Benzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of the chemical space of novel benzothiazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer and anti-inflammatory drug discovery.

Synthesis of Novel Benzothiazole Derivatives

The synthesis of the benzothiazole core and its derivatives can be achieved through various established and novel methodologies. A common and versatile approach involves the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives.[3][4] Greener synthesis approaches, including microwave-assisted and one-pot reactions, have also been developed to improve efficiency and reduce environmental impact.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

A representative synthetic protocol for a series of novel N-substituted 2-aminobenzothiazole derivatives is outlined below. This method involves the reaction of a substituted 2-aminobenzothiazole with a suitable acyl chloride.

Materials and Reagents:

-

Substituted 2-aminobenzothiazole

-

Substituted acyl chloride (e.g., 4-nitrobenzoyl chloride)

-

Dry solvent (e.g., Tetrahydrofuran - THF)

-

Base (e.g., Triethylamine - TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a stirred solution of the substituted 2-aminobenzothiazole (1.0 eq) in dry THF, triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature for 10 minutes.

-

The corresponding acyl chloride (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired novel benzothiazole derivative.[5]

Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6][7][8]

Biological Evaluation: Anticancer and Anti-inflammatory Activities

Novel benzothiazole derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[6][9] Their biological activities are typically evaluated through a series of in vitro assays.

In Vitro Anticancer Activity

The cytotoxic effects of novel benzothiazole compounds are commonly assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

-

Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6][10]

-

Compound Treatment: Cells are treated with various concentrations of the novel benzothiazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[10]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[10]

Quantitative Data Summary:

The following tables summarize the in vitro anticancer activity of selected novel benzothiazole derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Novel Benzothiazole Derivatives (Series B) [5]

| Compound | Substituent (R) | A431 IC50 (µM) | A549 IC50 (µM) | H1299 IC50 (µM) |

| B5 | 6-Cl, N-(3-fluorobenzyl) | 2.89 ± 0.15 | 2.13 ± 0.18 | 3.12 ± 0.21 |

| B7 | 6-Cl, N-(4-nitrobenzyl) | 1.51 ± 0.20 | 0.96 ± 0.24 | 1.68 ± 1.32 |

| B8 | 6-Cl, N-benzyl | 3.15 ± 0.22 | 2.58 ± 0.19 | 3.47 ± 0.25 |

Table 2: In Vitro Anticancer Activity of Novel Benzothiazole Derivatives against HepG2 Cells [12]

| Compound | Substituent | IC50 at 24h (µM) | IC50 at 48h (µM) |

| A | Nitro | 56.98 | 38.54 |

| B | Fluorine | 59.17 | 29.63 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is often evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Mechanism of Action: Targeting Key Signaling Pathways

Novel benzothiazole compounds exert their biological effects by modulating critical intracellular signaling pathways implicated in cancer and inflammation.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] Certain benzothiazole derivatives have been designed as potent STAT3 inhibitors.[1][13] They can block the phosphorylation of STAT3, thereby inhibiting its dimerization, nuclear translocation, and downstream gene expression.[13]

Modulation of the NF-κB Signaling Pathway